PSS-Trivinylsilyloxy-Heptacyclopentyl substituted

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Properties and Potential Applications

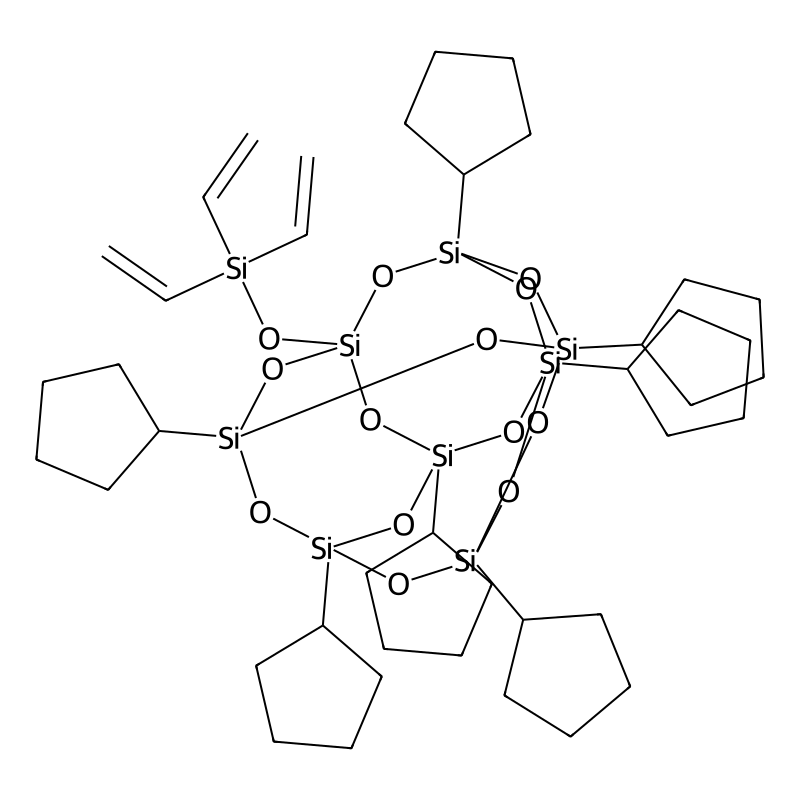

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted, also known as Trivinylsilyloxy-POSS (Polyhedral Oligomeric Silsesquioxane), is a type of molecule with a cage-like structure composed of silicon and oxygen atoms. The key feature of this molecule is the combination of a bulky heptacyclopentyl group (seven cyclopentane rings) and three vinyl groups (CH2=CH-) attached to a central silicon atom through a single oxygen atom.

This specific structure offers researchers interesting properties for various scientific applications. The bulky heptacyclopentyl group provides steric hindrance, meaning it creates a repulsion between neighboring molecules. This can be useful for applications where controlling the spacing and orientation of molecules is important []. The vinyl groups, on the other hand, are highly reactive and can be used for further chemical modifications, allowing researchers to tailor the molecule for specific purposes [].

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted is a complex siloxane compound with the molecular formula C41H72O13Si9 and a molecular weight of approximately 1025.77 g/mol. This compound is categorized as a polyhedral oligomeric silsesquioxane, which is characterized by its unique three-dimensional structure that incorporates silicon and oxygen atoms. The presence of multiple vinyl groups allows for potential polymerization and cross-linking reactions, making this compound particularly interesting for various applications in materials science and nanotechnology .

- Polymerization: The vinyl groups can participate in free radical polymerization, leading to the formation of larger polymeric structures.

- Cross-linking: In the presence of appropriate initiators or catalysts, the vinyl groups can react with other unsaturated compounds to form cross-linked networks, enhancing material properties such as strength and thermal stability.

- Hydrosilylation: The compound can react with hydrosilanes under catalysis, allowing for the introduction of additional functional groups and modifications to its structure .

The synthesis of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted typically involves multi-step processes:

- Synthesis of Precursor Silanes: Starting materials are often silanes that contain vinyl groups.

- Condensation Reactions: These precursors undergo condensation reactions to form siloxane bonds, creating the polyhedral structure.

- Functionalization: The final product may be functionalized through various chemical modifications to enhance its properties or reactivity.

Specific methods may vary based on desired purity and application requirements .

Interaction studies involving PSS-Trivinylsilyloxy-Heptacyclopentyl substituted primarily focus on its compatibility with other materials in composite formulations. Research indicates that the incorporation of this compound into polymer matrices can significantly improve mechanical properties and thermal resistance. Additionally, studies on its interaction with biological systems are necessary to fully understand its biocompatibility and potential cytotoxicity .

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted shares similarities with several other siloxane compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| PSS-Trivinylsilyloxy-Heptacyclopentyl substituted | C41H72O13Si9 | High degree of vinyl substitution; unique polyhedral structure |

| PSS-Glycidyl-Heptacyclopentyl substituted | C41H72O12Si9 | Contains glycidyl functional groups for reactivity |

| Octamethylcyclotetrasiloxane | C8H24O4Si4 | Simpler structure; lacks vinyl groups |

| Trivinylsiloxy-silica | C12H30O6Si6 | Higher silica content; different application scope |

The key uniqueness of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted lies in its extensive vinyl functionality combined with a robust siloxane framework, making it particularly versatile for advanced material applications .

Thermal Degradation Characteristics

The thermal stability of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted exhibits exceptional resistance to thermal decomposition, with the melting point exceeding 350°C under standard atmospheric conditions [2] [4] [3] [5]. This remarkable thermal stability stems from the inherent strength of the silicon-oxygen cage structure combined with the stabilizing effect of the organic substituents.

Thermogravimetric analysis of similar polyhedral oligomeric silsesquioxane compounds reveals a characteristic three-stage decomposition process. The initial decomposition temperature typically ranges from 394°C to 430°C, with the temperature at maximum weight loss rate occurring between 556°C and 599°C [6] [7] [8]. The decomposition mechanism primarily involves silicon-oxygen bond rearrangement and cyclization reactions, leading to the formation of cyclic siloxane products [9] [10].

Decomposition Mechanisms and Pathways

The thermal decomposition of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted follows well-established pathways observed in polyhedral oligomeric silsesquioxane systems. At elevated temperatures, the compound undergoes silicon-oxygen bond cleavage through intramolecular rearrangement reactions [9] [6]. The presence of vinyl functionalities introduces additional complexity to the decomposition process, as these groups can participate in cross-linking reactions that may enhance thermal stability at moderate temperatures but contribute to char formation at higher temperatures [11] [7].

The decomposition process is significantly influenced by the atmospheric conditions, with oxidative environments leading to different degradation products compared to inert atmospheres. Under nitrogen atmosphere, the residual weight at 800°C typically ranges from 42.9% to 53.1% for similar POSS compounds, while air atmosphere generally results in higher char yields due to oxidative cross-linking [6] [8].

Thermal Stability Enhancement Mechanisms

The exceptional thermal stability of this compound can be attributed to several key factors. The rigid silicon-oxygen cage structure provides inherent thermal resistance, while the heptacyclopentyl substituents create steric hindrance that limits molecular motion and delays thermal degradation onset [11] [6]. The vinyl functionalities, while potentially reactive, are protected by the bulky organic groups, contributing to overall thermal stability within the operating temperature range [7] [12].

Solubility Behavior in Organic Media

Solubility Principles and Molecular Interactions

The solubility behavior of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted in organic media is governed by the balance between the inorganic silicon-oxygen cage core and the organic substituents. The compound demonstrates high solubility in aprotic solvents such as tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide due to favorable interactions between the POSS cage and these solvents [13] [14] [15]. The organic cyclopentyl groups enhance compatibility with organic solvents by providing hydrophobic character and reducing the polarity mismatch between the compound and the solvent medium [16] [17].

Chlorinated solvents, including chloroform and dichloromethane, exhibit excellent solvating ability for this compound due to their capacity to interact favorably with both the siloxane backbone and organic substituents [16] [14]. The moderate dipole moment of these solvents allows for effective solvation without competing hydrogen bonding interactions that might interfere with dissolution.

Solvent-Specific Behavior

Aromatic solvents such as toluene and benzene demonstrate moderate to high solubility for PSS-Trivinylsilyloxy-Heptacyclopentyl substituted, potentially involving π-π interactions between the aromatic solvent and any aromatic character in the compound structure [17] [18]. Ether solvents, particularly diethyl ether and dioxane, show good compatibility due to their ability to coordinate with silicon atoms and provide favorable solvation of the siloxane bonds [13] [15].

Ketone solvents present moderate solubility characteristics, with the solubility depending on the specific ketone structure and its ability to balance polar and nonpolar interactions with the compound [19]. Hydrocarbon solvents generally show limited solubility due to poor polarity matching with the silicon-oxygen cage structure [20] [21].

Polarity Effects and Solubility Parameters

The solubility behavior can be understood through Hansen solubility parameters, which describe the cohesive energy density components of materials. For polyhedral oligomeric silsesquioxane compounds, the dispersive component (δD) typically ranges around 22 (J/cc)^1/2^, the polar component (δP) around 19 (J/cc)^1/2^, and the hydrogen bonding component (δH) around 15 (J/cc)^1/2^ [19]. These parameters indicate that the compound preferentially dissolves in solvents with similar parameter values, explaining the excellent solubility in aprotic solvents and poor solubility in highly polar protic solvents [22] [23].

Surface Energy Characteristics and Wettability

Surface Energy Components

The surface energy characteristics of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted are dominated by the organic substituents, which preferentially segregate to the surface due to their lower surface energy compared to the inorganic siloxane core [24] [25] [26]. The compound exhibits predominantly hydrophobic character with low polar surface energy components and moderate dispersive components. The presence of multiple cyclopentyl groups creates a methyl-rich surface environment, resulting in surface tensions typically ranging from 20 to 30 mN/m [27] [28].

The surface energy profile indicates that the dispersive component contributes significantly to the total surface energy, while the polar component remains relatively low due to the organic nature of the surface-active groups [29] [28]. This characteristic leads to favorable interactions with nonpolar liquids and surfaces while showing limited wettability with polar liquids.

Contact Angle and Wettability Behavior

Water contact angle measurements for PSS-Trivinylsilyloxy-Heptacyclopentyl substituted are expected to range from 90° to 120°, indicating hydrophobic behavior characteristic of POSS compounds with organic substituents [24] [30] [29]. The contact angle with diiodomethane, a nonpolar probe liquid, is predicted to range from 60° to 80°, reflecting the moderate dispersive interactions available at the surface [29] [28].

The wettability characteristics are significantly influenced by surface roughness and the degree of surface segregation of the organic groups [25] [31]. The bulky heptacyclopentyl substituents create surface heterogeneity that can enhance hydrophobic behavior through air entrapment mechanisms described by the Cassie equation [32] [29].

Surface Modification and Engineering

The surface properties of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted can be modified through controlled processing conditions that influence the degree of surface segregation [25] [26]. The vinyl functionalities provide opportunities for surface modification through grafting reactions or cross-linking processes that can alter surface energy and wettability characteristics [33] [27].

Critical surface tension values are estimated to range from 25 to 35 mN/m, indicating that liquids with surface tensions below this range will completely wet the surface, while those above this threshold will exhibit finite contact angles [28] [26]. This property is particularly important for applications involving coating adhesion and surface treatment processes.

Reactivity of Vinyl Functionalities in Radical and Polar Environments

Free Radical Polymerization Reactivity

The vinyl functionalities in PSS-Trivinylsilyloxy-Heptacyclopentyl substituted demonstrate high reactivity toward free radical polymerization processes. These vinyl groups can participate in chain polymerization reactions initiated by standard radical initiators such as azobisisobutyronitrile (AIBN) or organic peroxides [34] [35] [36]. The reactivity is enhanced by the electron-donating character of the silicon atom, which stabilizes the radical intermediate formed during the propagation step [37] [38].

The polymerization kinetics of vinyl-substituted siloxanes follow typical free radical mechanisms, with initiation, propagation, and termination steps governing the overall process [34] [35]. However, the presence of the bulky POSS cage can influence the reactivity through steric effects that may reduce the propagation rate constant compared to simple vinyl monomers [35] [39].

Cross-linking and Network Formation

The trifunctional nature of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted, containing three vinyl groups, makes it highly effective for cross-linking reactions and network polymer formation [11] [7]. These reactions can proceed through radical mechanisms to create three-dimensional polymer networks with enhanced mechanical and thermal properties. The cross-linking density can be controlled by adjusting reaction conditions, including initiator concentration, temperature, and reaction time [6] [7].

Hydrosilylation Reactions

The vinyl functionalities exhibit high reactivity toward hydrosilylation reactions when catalyzed by platinum-based catalysts [40] [41] [42]. This reaction pathway allows for the formation of silicon-carbon bonds under mild conditions, providing a versatile route for further functionalization or incorporation into silicone elastomer networks. The regioselectivity and stereoselectivity of these reactions can be controlled through catalyst choice and reaction conditions [41] [42].

Reactivity in Polar Environments

In polar environments, the vinyl functionalities show limited reactivity toward nucleophilic attack due to the electron-donating effect of the silicon atom and steric hindrance from the surrounding organic groups [39] [43]. However, under strongly basic conditions or with highly nucleophilic reagents, substitution reactions at the vinyl carbon may occur, though these are typically slower than radical-mediated processes [35] [39].

The reactivity toward electrophilic addition reactions requires strong electrophiles and may be limited by the steric hindrance around the vinyl groups. The electron density at the vinyl carbons is influenced by the silicon substituent, which can modulate the reactivity toward different electrophilic species [37] [44].

Thermal Stability of Vinyl Groups

The vinyl functionalities remain stable under normal processing conditions up to approximately 200°C, beyond which thermal degradation may begin to affect these reactive sites [10] [12]. The thermal stability is enhanced by the protective effect of the bulky organic substituents and the rigid POSS cage structure, which limits molecular motion and reduces the probability of unwanted side reactions [7] [8].

At elevated temperatures, the vinyl groups may participate in thermal polymerization or degradation reactions that can alter the compound's properties. Understanding these thermal limits is crucial for processing applications and long-term stability considerations [6] [12].